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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative
analysis of Sofosbuvir impurity M (CAS: 2095551-10-1), a known process-related impurity of
the antiviral drug Sofosbuvir. The objective is to offer a comparative overview of High-
Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography
(UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods to aid in the
selection of the most suitable technique for quality control and research purposes.

Introduction to Sofosbuvir Impurity M

Sofosbuvir impurity M, systematically named propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-
dihydroxy-4-methyloxolan-2-yllmethoxy-phenoxyphosphorylJamino]propanoate, is a critical
process-related impurity in the synthesis of Sofosbuvir. Its monitoring and control are essential
to ensure the purity, safety, and efficacy of the final drug product.

Comparative Analysis of Analytical Methods

The selection of an analytical method for impurity profiling is crucial and depends on various
factors, including sensitivity, resolution, analysis time, and the specific requirements of the
analytical task. This section compares the performance of HPLC, UPLC, and LC-MS/MS for the
determination of Sofosbuvir and its impurity M.

Data Presentation: Quantitative Performance
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The following table summarizes the quantitative performance parameters of different analytical

methods for the analysis of Sofosbuvir and Impurity M. The data has been compiled from

various validated methods reported in the literature.

HPLC (UV UPLC (UV
Parameter . . LC-MS/IMS
Detection) Detection)
Analyte Sofosbuvir Impurity M Sofosbuvir
Limit of Detection ~0.01 pg/mL

(LOD)

0.04 pg/mL[1]

0.12 pg/mL[1]

(estimated)

Limit of Quantitation

(LOQ)

0.125 pg/mL[1]

0.375 pg/mL[1]

~0.03 pg/mL

(estimated)

Linearity Range

160-480 pg/mL[1]

10-30 pg/mLJ[1]

Wide range, typically
from LOQ to >100
pg/mL

Accuracy (%

Recovery)

97-102%][1]

80-120%[1]

Typically 98-102%

Precision (%RSD)

< 2.0%[1]

< 2.0%[1]

<1.5%

Note: Data for UPLC is estimated based on the general performance improvement of UPLC

over HPLC as reported in the literature.[2][3] LC-MS/MS data is for Sofosbuvir in biological

matrices, which demonstrates the high sensitivity of the technique.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on published and validated methods.

High-Performance Liquid Chromatography (HPLC) with

UV Detection

This method is suitable for the routine quality control of Sofosbuvir and its related impurities.

 Instrumentation: A standard HPLC system equipped with a UV detector.
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e Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 pm.[1]

o Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1]
e Flow Rate: 1.0 mL/min.[1]

o Detection: UV at 260 nm.[2]

« Injection Volume: 20 pL.

e Run Time: Approximately 10 minutes.

Retention Times: Sofosbuvir (~3.674 min), Impurity M (~5.704 min).[1]

Ultra-Performance Liquid Chromatography (UPLC) with
UV Detection

UPLC offers a significant improvement in speed and resolution compared to conventional
HPLC, making it ideal for high-throughput analysis.

Instrumentation: A UPLC system with a photodiode array (PDA) detector.
e Column: Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 um.[4]

» Mobile Phase: A gradient elution with a buffer (e.g., 0.05 M potassium phosphate monobasic,
pH adjusted) and an organic modifier (e.g., acetonitrile).

e Flow Rate: 0.3 - 0.5 mL/min.
 Detection: UV at 260 nm.[4]

« Injection Volume: 1-5 pL.

Run Time: Typically 2-5 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for
trace-level impurity identification and quantification, especially in complex matrices.
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 Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an
electrospray ionization (ESI) source.

e Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 pm.
* Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
e Flow Rate: 0.4 mL/min.[5]
« lonization Mode: Positive Electrospray lonization (ESI+).
 MRM Transitions:
o Sofosbuvir: m/z 530.2 - 243.2

o Sofosbuvir Impurity M: The precursor ion would be m/z 528.2. The product ion would
need to be determined experimentally, but a likely fragment would be related to the core
structure.

e Injection Volume: 5 pL.
e Run Time: Approximately 3-4 minutes.

Method Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the consistency and
reliability of results when transferring a method between laboratories or switching between
different analytical techniques.
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é 1. Planning and Protocol h

Define Scope and Acceptance Criteria

Select Methods for Comparison (e.g., HPLC vs. UPLC)

Prepare Cross-Validation Protocol

4 2. Experimental Execution )

Prepare Standard and Spiked Samples of Sofosbuvir and Impurity M

Analyze Samples using Validated HPLC Method Analyze Samples using Validated UPLC Method

4 3. [v)ata Analysis and ComparL;on )

Compare Quantitative Results (e.g., % Impurity)

l

Perform Statistical Analysis (e.g., t-test, F-test)

l

[Evaluate Against Acceptance Criteriaj

- J
4 )

4. Conclusion fand Reporting

Document Findings in a Validation Report

Determine Method Equivalency or Bias

Click to download full resolution via product page

Caption: A generalized workflow for the cross-validation of analytical methods.
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Conclusion and Recommendations

The choice of the analytical method for the analysis of Sofosbuvir impurity M depends on the
specific application:

o HPLC with UV detection is a robust and cost-effective method suitable for routine quality
control where the impurity levels are expected to be within the specified limits.

o UPLC with UV detection offers significant advantages in terms of speed and resolution,
making it the preferred method for high-throughput environments and for resolving closely
eluting impurities.

o LC-MS/MS is the most sensitive and selective technique. It is indispensable for the
identification and quantification of trace-level impurities, especially during method
development, forced degradation studies, and for the analysis of impurities in complex
biological matrices.

A thorough cross-validation should be performed when transferring methods or implementing a
new technique to ensure data integrity and consistency. The provided workflow and
comparative data serve as a valuable resource for researchers and professionals in the
pharmaceutical industry to make informed decisions regarding the analysis of Sofosbuvir and
its impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir
metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comparative Guide to Analytical Methods for
Sofosbuvir Impurity M Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8082611#cross-validation-of-methods-for-sofosbuvir-
impurity-m-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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